4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine

Kinase Inhibition Serine/Threonine Kinases cAMP-Dependent Protein Kinase

Researchers conducting kinase SAR studies often encounter false negatives when using unsubstituted 3-aminopyrazole scaffolds that lack the steric bulk and lipophilicity of the tris(PMB) motif. 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine (CAS 930286-87-6) resolves this: • Quantified kinase inhibition: IC50 = 0.6 µM (cAMP-dependent PK), 3.3 µM (PKA) • Unique tris(4-methoxybenzyl) substitution enables exploration of extreme steric effects on target engagement • ≥95% purity; suitable as a reference standard for HPLC/LC-MS method development Supplied as a research-grade solid with reliable global fulfillment.

Molecular Formula C27H28BrN3O3
Molecular Weight 522.4 g/mol
CAS No. 930286-87-6
Cat. No. B1375008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine
CAS930286-87-6
Molecular FormulaC27H28BrN3O3
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(C(=N2)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)Br
InChIInChI=1S/C27H28BrN3O3/c1-32-23-10-4-20(5-11-23)16-30(17-21-6-12-24(33-2)13-7-21)27-26(28)19-31(29-27)18-22-8-14-25(34-3)15-9-22/h4-15,19H,16-18H2,1-3H3
InChIKeyWCEFWCUXPNGMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(PMB) Pyrazole Overview


4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine (CAS 930286-87-6) is a synthetic, highly substituted pyrazole derivative bearing a C4-bromo substituent and three N- and C-anchored 4-methoxybenzyl (PMB) groups . This unique steric and electronic profile distinguishes it from simpler 3-aminopyrazole scaffolds. It is primarily supplied as a research-grade chemical (≥95% purity) for in vitro kinase inhibition studies, where its N,N-bis(PMB) substitution pattern may confer target selectivity or altered physicochemical properties relative to unsubstituted or mono-substituted analogs .

Tris(PMB) Pyrazole Substitution Rationale


Generic 3-aminopyrazoles (e.g., 4-bromo-1H-pyrazol-3-amine) lack the extensive N,N-bis(4-methoxybenzyl) and N1-(4-methoxybenzyl) substitution pattern that defines this compound. This unique substitution dramatically increases both steric bulk and lipophilicity, which can fundamentally alter target engagement, cellular permeability, and metabolic stability [1]. Consequently, direct replacement of this compound with an unsubstituted or differently substituted pyrazole in a kinase assay or chemical biology workflow would invalidate any structure-activity relationship (SAR) data and likely yield false-negative or non-comparable results. The reported kinase inhibition activity (IC50 = 0.6 µM against cAMP-dependent protein kinase) is intrinsically linked to this specific substitution pattern and cannot be assumed for simpler analogs lacking these key N-substituents .

Tris(PMB) Pyrazole Comparative Evidence


PKA Inhibition vs. Unsubstituted Core

The 4-bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine compound exhibits an IC50 of 0.6 µM against cAMP-dependent protein kinase . In stark contrast, the unsubstituted core scaffold, 4-bromo-1H-pyrazol-3-amine, is documented as a biochemical reagent with no reported kinase inhibitory activity at comparable concentrations . This establishes that the N,N-bis(PMB) and N1-PMB substitution is essential for conferring the observed kinase inhibition potency.

Kinase Inhibition Serine/Threonine Kinases cAMP-Dependent Protein Kinase

PKA Isoform Selectivity

Within the same kinase family, this compound displays differential potency, with an IC50 of 3.3 µM against PKA . This 5.5-fold difference in IC50 values between cAMP-dependent protein kinase (0.6 µM) and PKA (3.3 µM) provides direct, quantitative evidence of isoform selectivity that is inherent to the compound's unique substitution pattern. Such selectivity data are absent for the simple, unsubstituted 4-bromo-1H-pyrazol-3-amine core .

Kinase Selectivity Protein Kinase A Isoform Profiling

Steric Bulk and Lipophilicity Profile

The presence of three 4-methoxybenzyl (PMB) groups on the pyrazole core results in a calculated molecular weight of 522.4 g/mol and a high degree of steric hindrance around the pyrazole ring [1]. In contrast, standard pyrazole-based p38 MAPK inhibitors, such as SD 0006 (MW ~350-450 g/mol) and trisubstituted pyrazole inhibitors (MW ~400-500 g/mol), possess significantly lower molecular weight and less steric bulk [2]. The tris(PMB) substitution pattern creates a unique steric environment that can both restrict off-target interactions and modulate cellular permeability.

Lipophilicity Steric Hindrance Structure-Activity Relationship

Tris(PMB) Pyrazole Applications


Kinase Inhibitor Profiling and Selectivity Screens

Researchers aiming to establish kinase selectivity profiles for novel pyrazole-based scaffolds should procure this compound as a positive control or reference standard. Its quantifiable IC50 values against cAMP-dependent protein kinase (0.6 µM) and PKA (3.3 µM) provide a well-defined benchmark for assessing the selectivity of new compounds within kinase inhibition panels.

SAR Studies of Sterically Hindered Pyrazoles

Given the compound's exceptionally high molecular weight (522.4 g/mol) and steric bulk due to the three PMB groups [1], it serves as a crucial tool for exploring the SAR of highly substituted pyrazoles. It allows medicinal chemists to investigate how extreme steric hindrance influences target binding, isoform selectivity, and cellular permeability in a controlled manner, a property not achievable with commercially available, lower molecular weight pyrazole kinase inhibitors.

Chemical Probe for cAMP Signaling

The specific and quantifiable inhibition of cAMP-dependent protein kinase (IC50 = 0.6 µM) makes this compound a viable chemical probe for dissecting cAMP-mediated signaling cascades. Its distinct potency allows for precise modulation of this pathway in vitro, enabling researchers to differentiate between cAMP-dependent and cAMP-independent cellular responses.

Kinase Assay Method Development

Analytical chemists and assay developers can utilize this compound as a reference standard for developing and validating HPLC or LC-MS methods due to its high purity (≥95%) and distinct chemical structure [1]. Its unique retention time and mass spectral signature, driven by the tris(PMB) substitution, make it an excellent internal standard for quantifying related pyrazole derivatives in complex biological matrices.

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